1,2-Dihydroacenaphthylen-1,2-dion-dioxim

Catalog No.
S1972946
CAS No.
1932-08-7
M.F
C12H8N2O2
M. Wt
212.20
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dihydroacenaphthylen-1,2-dion-dioxim

CAS Number

1932-08-7

Product Name

1,2-Dihydroacenaphthylen-1,2-dion-dioxim

IUPAC Name

(NE)-N-[(2E)-2-hydroxyiminoacenaphthylen-1-ylidene]hydroxylamine

Molecular Formula

C12H8N2O2

Molecular Weight

212.20

InChI

InChI=1S/C12H8N2O2/c15-13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14-16/h1-6,15-16H/b13-11+,14-12+

InChI Key

ZBHVKJFVTXXTEQ-XSYHWHKQSA-N

SMILES

C1=CC2=C3C(=C1)C(=NO)C(=NO)C3=CC=C2

Canonical SMILES

C1=CC2=C3C(=C1)C(=NO)C(=NO)C3=CC=C2

Isomeric SMILES

C1=CC2=C3C(=CC=C2)/C(=N/O)/C(=N\O)/C3=C1

1,2-Naphthoquinone is a quinone, a type of aromatic molecule with two carbonyl groups (C=O) attached to a fused ring system []. It's a yellow solid found in some plants and can be synthesized in the lab. Naphthoquinones have attracted interest due to their potential biological activities [].


Molecular Structure Analysis

1,2-Naphthoquinone has a planar structure with a fused ring system consisting of two benzene rings. The two carbonyl groups are located on adjacent carbon atoms (positions 1 and 2). This arrangement gives the molecule a quinoid structure, contributing to its reactivity [].


Chemical Reactions Analysis

  • Synthesis: 1,2-Naphthoquinone can be synthesized from various starting materials. A common method involves the oxidation of naphthalene with chromic acid [].

Balanced chemical equation: C₁₀H₈ + H₂Cr₂O₇ → C₁₀H₆O₂ + Cr₂(SO₄)₃ + H₂O (Ref. 1)

  • Reactions: Naphthoquinones can undergo various reactions due to their reactive carbonyl groups. These include:
    • Reduction: They can be reduced to corresponding naphthalenediols [].
    • Diels-Alder reaction: They can participate in cycloaddition reactions with dienes [].
    • Michael addition: They can react with nucleophiles through Michael addition [].

Physical And Chemical Properties Analysis

  • Melting point: 128 °C []
  • Boiling point: Sublimes at high temperature []
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol and acetone []
  • Stability: Relatively stable under ambient conditions but can undergo reduction upon strong heating or exposure to reducing agents [].

The mechanism of action of 1,2-naphthoquinone depends on the specific context. However, its potential biological activities are often linked to its redox properties. It can act as an oxidizing agent, affecting cellular processes through the generation of reactive oxygen species (ROS) []. Additionally, some studies suggest it might have antitumor and antibacterial properties [, ].

  • 1,2-Dihydroacenaphthylene-1,2-dione

    This is the preferred International Union of Pure and Applied Chemistry (IUPAC) name for a well-known compound, acenaphthoquinone Wikipedia: . Acenaphthoquinone is a quinone, a class of organic compounds with various industrial applications, including as precursors to dyes and agrichemicals Wikipedia: .

  • Dioxime

    This refers to a functional group containing two connected oxime groups (O=N-OH) bonded to a central carbon atom. Dioximes find use in various scientific fields, including complex formation with metal ions ScienceDirect.

XLogP3

2.5

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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